2-Amino-3-chloro-5-methylphenol
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Overview
Description
2-Amino-3-chloro-5-methylphenol is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiproliferative Activity
The reaction between lawsone and derivatives of 2-aminophenol, including 2-Amino-3-chloro-5-methylphenol, has been explored. One study synthesized compounds from this reaction and evaluated their antiproliferative activity against cancer cell lines such as THP1 (human monocytic leukemia cells) and COLO205 (colorectal adenocarcinoma). The study highlighted the cytotoxic effects of these compounds and emphasized their potential in cancer treatment (Kathawate et al., 2014).
Crystal Structure Analysis
Crystal structure analysis has been a significant area of study for compounds derived from this compound. For instance, the crystal structure of 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol was determined, providing insights into its molecular geometry and stability (Sharmila et al., 2016).
Antimicrobial and Antidiabetic Activities
The antimicrobial and antidiabetic activities of 4-aminophenol derivatives, including those related to this compound, have been investigated. These studies found broad-spectrum activities against various bacterial and fungal strains. The derivatives also showed significant inhibition of amylase and glucosidase, suggesting their potential as antidiabetic agents (Rafique et al., 2022).
Hydrolytic Stability of Zirconium Complexes
Research on the hydrolytic stability of Zirconium complexes involving amino(polyphenolic) ligands, related to this compound, has been conducted. This study provided valuable data on the stability of these complexes in various pH environments, contributing to the understanding of their potential applications in different chemical contexts (Chartres et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar aromatic compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s known that similar compounds, such as cresols, are slowly oxidized by exposure to air, and the resulting impurities often give the samples a yellow to brownish-red tint .
Pharmacokinetics
It’s known that similar compounds have high gastrointestinal absorption and are permeable to the blood-brain barrier .
Result of Action
Similar compounds have been found to possess various biological activities, which could result in a wide range of effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-amino-3-chloro-5-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPOGELHZMZLML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.